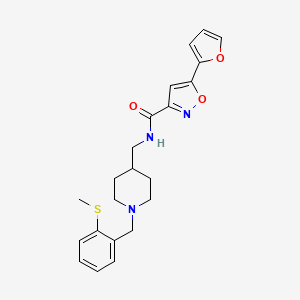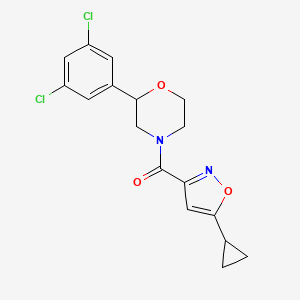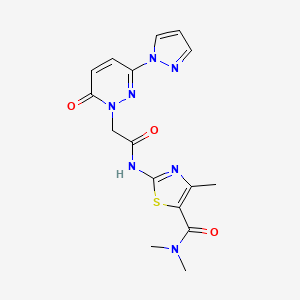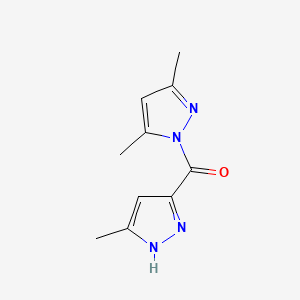![molecular formula C19H17N5O3 B2709925 3-Propyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2319848-24-1](/img/structure/B2709925.png)
3-Propyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile in the presence of an oxidizing agent such as hydrogen peroxide or a peracid.
Formation of the Quinazoline Core: The quinazoline core can be constructed by the condensation of an anthranilic acid derivative with an appropriate aldehyde or ketone, followed by cyclization.
Coupling of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with a nucleophile such as an amine or a thiol.
Final Assembly: The final step involves coupling the oxadiazole and quinazoline intermediates through a suitable linker, such as a methylene bridge, under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Cyclization: The compound can undergo intramolecular cyclization to form new ring structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.
Substitution Reagents: Halogenated compounds, amines, thiols, and other nucleophiles or electrophiles can be used for substitution reactions.
Cyclization Conditions: Acidic or basic conditions, along with appropriate catalysts, can be used to promote cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce new functional groups such as alkyl, aryl, or heteroaryl groups.
Scientific Research Applications
3-Propyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases, such as cancer, infections, and neurological disorders.
Industry: The compound may find applications in the development of new materials, such as polymers, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 3-Propyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl Derivatives: Compounds containing the pyridin-2-yl group, such as pyridin-2-yl carbamates, exhibit similar chemical properties and reactivity.
Quinazoline Derivatives: Compounds with a quinazoline core, such as quinazoline-2,4-diones, share structural similarities and may have comparable biological activities.
Oxadiazole Derivatives: Compounds with an oxadiazole ring, such as 1,2,4-oxadiazole derivatives, have similar electronic and steric properties.
Uniqueness
3-Propyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-propyl-1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-4aH-quinazolin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N5O3/c1-2-11-23-18(25)13-7-3-4-9-15(13)24(19(23)26)12-16-21-17(22-27-16)14-8-5-6-10-20-14/h3-10,13H,2,11-12H2,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZRGZVCIAXDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N5O3+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine](/img/structure/B2709845.png)
![1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2709846.png)

![2-(3-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2709851.png)
![N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2709852.png)
![5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2709853.png)

![1-(azepan-1-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)ethan-1-one](/img/structure/B2709856.png)
![6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2709858.png)
![1-(3,4-DIMETHYLPHENYL)-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA](/img/structure/B2709859.png)
![N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide](/img/structure/B2709863.png)
![3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2709864.png)

